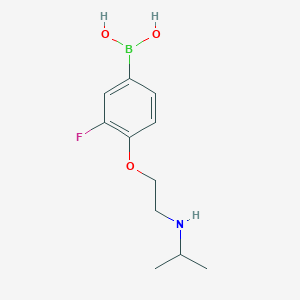

(3-Fluoro-4-(2-(isopropylamino)ethoxy)phenyl)boronic acid

Description

Molecular Geometry and Stereoelectronic Effects

The molecular geometry of (3-Fluoro-4-(2-(isopropylamino)ethoxy)phenyl)boronic acid exhibits characteristic features of phenylboronic acid derivatives while incorporating unique stereoelectronic effects from its substituents. The fundamental structural framework consists of a phenyl ring bearing a boronic acid group in a planar configuration, consistent with observations in related phenylboronic acid systems where electronic delocalization occurs between the dihydroxyboryl group and the aromatic ring. The planar nature of the molecule, with mean deviations typically less than 0.02 Angstroms, indicates significant π-conjugation between the boron atom and the aromatic system.

The carbon-boron bond length in phenylboronic acid derivatives typically ranges from 1.55 to 1.59 Angstroms, which is slightly longer than typical carbon-carbon single bonds due to the larger atomic radius of boron and reduced bond energy compared to carbon-carbon bonds. In the case of this compound, the presence of electron-withdrawing fluorine and electron-donating ethoxy-amine substituents creates a complex electronic environment that influences these bond parameters. The boron-oxygen bond distances in boronic acids generally fall within the range of 1.35 to 1.38 Angstroms, reflecting the strong bonding interaction between boron and oxygen atoms.

The stereoelectronic effects in this molecule arise primarily from the interplay between the fluorine substituent at the 3-position and the ethoxy-amine group at the 4-position. Computational studies on similar fluorinated phenylboronic acids have revealed that fluorine substitution induces significant changes in electron density distribution across the aromatic ring. The electronegativity of fluorine (4.0 on the Pauling scale) creates a substantial dipole moment that affects the overall molecular polarity and influences the orientation of neighboring substituents.

| Structural Parameter | Typical Range | Electronic Effect |

|---|---|---|

| Carbon-Boron Bond Length | 1.55-1.59 Å | π-conjugation with aromatic ring |

| Boron-Oxygen Bond Length | 1.35-1.38 Å | Strong B-O bonding interaction |

| Molecular Planarity Deviation | <0.02 Å | Electronic delocalization |

| Carbon-Carbon Bond Angles | 117.6-123.9° | Substituent-induced distortion |

The extended ethoxy linkage creates additional conformational flexibility, allowing the isopropylamino group to adopt multiple spatial orientations relative to the aromatic ring. This conformational freedom is constrained by potential intramolecular interactions between the amine nitrogen and other molecular components, including possible coordination with the boron center under specific conditions.

Hybridization States of Boron in Aqueous and Non-Aqueous Media

The hybridization state of boron in this compound undergoes pH-dependent transitions that fundamentally alter the molecular geometry and electronic properties. Under neutral and acidic conditions, the boron atom maintains trigonal planar geometry with sp² hybridization, coordinated to two hydroxyl groups and the phenyl ring carbon. This trigonal configuration allows for optimal overlap between the vacant p-orbital of boron and the π-system of the aromatic ring, facilitating electronic delocalization that stabilizes the molecular structure.

In aqueous media at physiological pH values around 7.4, the equilibrium between trigonal and tetrahedral boron species becomes critically important. As the pH increases above the pKa of the boronic acid (typically ranging from 8.7 to 9.2 for substituted phenylboronic acids), the boron center readily accepts an additional hydroxide ion, transitioning to tetrahedral sp³ hybridization. This transformation results in the formation of a tetrahedral borate anion with altered electronic properties and reduced conjugation with the aromatic ring system.

The presence of the isopropylamino group introduces additional complexity to the hybridization equilibrium. The nitrogen atom possesses a lone pair of electrons that can potentially interact with the boron center, particularly when the boron adopts its Lewis acidic trigonal configuration. Computational studies on related aminoethoxy-substituted phenylboronic acids suggest that intramolecular coordination between the nitrogen lone pair and the boron p-orbital can occur, leading to partial tetrahedral character even under conditions where trigonal geometry would normally predominate.

Non-aqueous media significantly influence the hybridization preferences of the boron center. In aprotic solvents such as dimethyl sulfoxide or acetonitrile, the absence of competing hydroxide ions favors the maintenance of trigonal sp² hybridization. However, the coordinating ability of the solvent molecules and the potential for intramolecular nitrogen-boron interactions must be considered. Studies on similar boronic acid derivatives have demonstrated that coordinating solvents can compete with intramolecular interactions, altering the preferred conformational states and hybridization patterns.

| Medium Type | pH Range | Predominant Hybridization | Coordination Number | Molecular Geometry |

|---|---|---|---|---|

| Aqueous Acidic | <7.0 | sp² | 3 | Trigonal Planar |

| Aqueous Neutral | 7.0-8.5 | sp² (major), sp³ (minor) | 3-4 | Mixed |

| Aqueous Basic | >9.0 | sp³ | 4 | Tetrahedral |

| Non-Aqueous Aprotic | Variable | sp² | 3 | Trigonal Planar |

| Non-Aqueous Protic | Variable | sp² to sp³ | 3-4 | Variable |

Hydrogen Bonding Interactions with Proximal Amine and Fluorine Substituents

The hydrogen bonding network in this compound encompasses multiple potential interaction sites that significantly influence molecular conformation and intermolecular assembly. The boronic acid functionality serves as both a hydrogen bond donor through its hydroxyl groups and a potential acceptor through the oxygen lone pairs, creating the foundation for complex hydrogen bonding patterns observed in phenylboronic acid derivatives. Crystallographic studies of related phenylboronic acids reveal that these compounds typically form hydrogen-bonded dimeric units through R₂²(8) motifs, where two boronic acid molecules associate via complementary hydroxyl group interactions.

The fluorine substituent at the 3-position introduces unique hydrogen bonding capabilities that distinguish this compound from non-halogenated analogues. Research on fluorinated phenylboronic acids has demonstrated that fluorine can participate in both conventional and unconventional hydrogen bonding interactions. In 2-fluorophenylboronic acid, intramolecular hydroxyl-fluorine hydrogen bonds with coupling constants indicating moderate interaction strength have been observed. The positioning of fluorine in the 3-position of the target compound allows for potential intramolecular interactions with both the boronic acid hydroxyl groups and the extended ethoxy-amine substituent.

The isopropylamino group connected through the ethoxy linkage provides additional hydrogen bonding functionality through its nitrogen center. The nitrogen atom can serve as both a hydrogen bond donor (when protonated) and acceptor (through its lone pair), creating opportunities for complex intramolecular and intermolecular hydrogen bonding networks. Computational analyses of aminomethyl-substituted phenylboronic acids have revealed that intramolecular nitrogen-hydroxyl hydrogen bonds can significantly stabilize specific conformational states. The extended ethoxy bridge in the target compound provides conformational flexibility that allows the amine group to approach optimal hydrogen bonding geometries with the boronic acid functionality.

Quantum chemical calculations on related fluorinated phenylboronic acids have quantified the energetic contributions of different hydrogen bonding interactions. Studies using density functional theory with basis sets such as 6-311++G(d,p) have shown that intramolecular hydroxyl-fluorine hydrogen bonds typically contribute 15-25 kilojoules per mole to conformational stabilization. Similar calculations for amino-substituted derivatives indicate that nitrogen-hydroxyl hydrogen bonds can provide comparable or greater stabilization energies, particularly when optimal geometric arrangements are achieved.

| Interaction Type | Energy Range (kJ/mol) | Geometric Requirements | Structural Impact |

|---|---|---|---|

| Intramolecular OH···F | 15-25 | OH-F distance <2.8 Å | Conformational locking |

| Intramolecular OH···N | 20-30 | OH-N distance <3.0 Å | Enhanced stability |

| Intermolecular B(OH)₂···B(OH)₂ | 25-35 | Dimeric R₂²(8) motifs | Crystal packing |

| Intermolecular NH···F | 10-20 | NH-F distance <3.2 Å | Supramolecular assembly |

Comparative Analysis with Ortho-/Para-Substituted Phenylboronic Acid Analogues

The substitution pattern in this compound creates distinct structural and electronic properties compared to ortho- and para-substituted phenylboronic acid analogues. Analysis of ortho-substituted derivatives, particularly 2-fluorophenylboronic acid, reveals significant differences in conformational preferences and intramolecular interaction patterns. In ortho-substituted systems, the proximity of substituents to the boronic acid group creates strong intramolecular interactions that can dramatically influence molecular geometry and reactivity. Studies have shown that 2-fluorophenylboronic acid exhibits pronounced intramolecular hydroxyl-fluorine hydrogen bonding with measurable coupling constants in nuclear magnetic resonance spectroscopy.

Para-substituted phenylboronic acids, exemplified by compounds such as 4-fluorophenylboronic acid, display markedly different behavior due to the absence of proximal intramolecular interactions. The electronic effects in para-substituted derivatives primarily manifest through resonance and inductive transmission across the aromatic ring, without the conformational constraints imposed by nearby functional groups. Comparative spectroscopic studies using infrared and Raman spectroscopy have demonstrated that para-substituted derivatives maintain more planar conformations with less conformational flexibility compared to their ortho-substituted counterparts.

The meta-substituted pattern in the target compound represents an intermediate case where electronic effects are transmitted through the aromatic ring without the geometric constraints of ortho-substitution. Research on 3-fluorophenylboronic acid has shown that meta-positioned fluorine exerts significant electronic influence while allowing greater conformational freedom around the boronic acid group. The carbon-carbon bond lengths in 3-fluorophenylboronic acid range from 1.365 to 1.406 Angstroms, with the bonds adjacent to the fluorine-bearing carbon showing altered electronic character compared to unsubstituted positions.

Multi-substituted derivatives, such as 2,3-difluorophenylboronic acid and 2,4-difluorophenylboronic acid, exhibit complex conformational landscapes with multiple stable conformers. Computational studies have identified four primary conformational states (trans-trans, trans-cis, cis-trans, and cis-cis) for disubstituted derivatives, with relative stabilities depending on the specific substitution pattern and the nature of intramolecular interactions. The target compound's 3,4-disubstitution pattern with different functional groups (fluorine and ethoxy-amine) creates unique conformational preferences not observed in symmetrically substituted analogues.

| Substitution Pattern | Conformational Flexibility | Primary Stabilizing Interactions | Electronic Character |

|---|---|---|---|

| 2-Fluoro (ortho) | Restricted | OH···F hydrogen bonding | Strong inductive effect |

| 3-Fluoro (meta) | Moderate | Through-ring electronic effects | Moderate inductive effect |

| 4-Fluoro (para) | High | Resonance delocalization | Strong resonance effect |

| 2,4-Difluoro | Highly restricted | Multiple OH···F interactions | Combined inductive/resonance |

| 3,4-Difluoro-ethoxy-amine | Complex multimodal | OH···F, OH···N, N···π interactions | Mixed electronic effects |

Properties

IUPAC Name |

[3-fluoro-4-[2-(propan-2-ylamino)ethoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BFNO3/c1-8(2)14-5-6-17-11-4-3-9(12(15)16)7-10(11)13/h3-4,7-8,14-16H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXAAHZOYPURJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCNC(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of (3-Fluoro-4-(2-(isopropylamino)ethoxy)phenyl)boronic acid generally involves the following key steps:

- Functionalization of a fluorinated aromatic precursor to introduce the 2-(isopropylamino)ethoxy substituent.

- Formation of the boronic acid group on the aromatic ring via borylation methods.

- Purification and isolation of the boronic acid compound.

The synthesis often employs palladium-catalyzed Miyaura borylation or lithiation-borylation sequences to install the boronic acid moiety efficiently.

Detailed Preparation Methods

Introduction of the Isopropylaminoethoxy Group

A common approach starts with a fluorinated phenol or halogenated fluorobenzene derivative. The 2-(isopropylamino)ethoxy substituent is introduced via nucleophilic aromatic substitution (SNAr) or alkylation:

- The phenol or halogenated fluorobenzene reacts with 2-(isopropylamino)ethanol or its derivatives under basic conditions to form the ether linkage.

- This step requires careful control of temperature and solvent to favor substitution at the desired position (meta or para to the fluorine).

Installation of the Boronic Acid Group

Two main synthetic routes are applied:

Miyaura Borylation

- The aromatic halide (often bromide or iodide) precursor bearing the isopropylaminoethoxy substituent undergoes palladium-catalyzed borylation using bis(pinacolato)diboron (B2pin2) as the boron source.

- Typical catalysts include Pd(dppf)Cl2 or Pd(PPh3)4.

- The reaction is conducted in solvents such as acetone or dioxane, often with a base like potassium acetate.

- The resulting boronic ester is then hydrolyzed to the free boronic acid using aqueous ammonium acetate or sodium periodate solutions.

Ortho-Lithiation Followed by Borylation

- For regioselective boronic acid installation, ortho-lithiation of the aromatic ring is performed using lithium diisopropylamide (LDA) at low temperatures (-78 °C).

- The lithiated intermediate is quenched with a boron electrophile such as triisopropyl borate.

- Subsequent acidic hydrolysis yields the boronic acid.

- This method is particularly useful when direct borylation is challenging due to steric or electronic factors.

Purification and Characterization

- The boronic acid products are purified by trituration with hexane/dichloromethane mixtures or by column chromatography.

- Characterization is performed by NMR spectroscopy, mass spectrometry, and melting point analysis to confirm structure and purity.

Experimental Data and Calculations

Stock Solution Preparation Table

For practical applications such as biological testing, stock solutions of this compound are prepared with precise molarities:

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution Volume | 4.1482 mL | 20.7409 mL | 41.4817 mL |

| 5 mM Solution Volume | 0.8296 mL | 4.1482 mL | 8.2963 mL |

| 10 mM Solution Volume | 0.4148 mL | 2.0741 mL | 4.1482 mL |

Note: Solvent choice depends on solubility; DMSO is commonly used for stock solutions due to good solubility of boronic acids in it.

In Vivo Formulation Preparation

- A DMSO master solution of the compound is prepared at a concentration suitable for dosing.

- This master solution is then diluted with solvents such as PEG300, Tween 80, water, or corn oil to achieve the desired in vivo formulation.

- The mixture is clarified by mixing at each step to ensure homogeneity.

Literature Examples of Related Boronic Acid Syntheses

While direct literature on this exact compound is limited, related synthetic methodologies provide valuable insights:

These methods demonstrate the versatility of borylation techniques applicable to fluorinated aromatic amines with ether substituents.

Summary Table: Preparation Methods Overview

| Step | Method | Reagents/Conditions | Notes |

|---|---|---|---|

| Introduction of side chain | SNAr or alkylation | 2-(Isopropylamino)ethanol, base, solvent | Regioselective substitution |

| Boronic acid installation | Miyaura borylation | Pd catalyst, B2pin2, base, acetone/dioxane | Followed by hydrolysis |

| Alternative boronation | Ortho-lithiation/borylation | LDA, triisopropyl borate, acidic hydrolysis | Useful for regioselectivity |

| Purification | Trituration, chromatography | Hexane/DCM mixtures | Ensures purity |

| Stock solution preparation | Dissolution in DMSO, dilution | Calculated volumes for desired molarity | For biological assays |

Chemical Reactions Analysis

(3-Fluoro-4-(2-(isopropylamino)ethoxy)phenyl)boronic acid can undergo several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding phenol derivatives.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

Substitution: The boronic acid group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHBFNO

- Molecular Weight : 241.07 g/mol

- CAS Number : 1704097-40-4

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various chemical reactions, particularly in the synthesis of complex organic molecules.

Anticancer Activity

Boronic acids are recognized for their role in drug development, particularly as proteasome inhibitors. The compound has been investigated for its potential to inhibit cancer cell growth by targeting the proteasome pathway, which is crucial for regulating protein degradation in cells.

- Case Study : Research indicates that compounds similar to (3-Fluoro-4-(2-(isopropylamino)ethoxy)phenyl)boronic acid can effectively induce apoptosis in cancer cells by disrupting protein homeostasis .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various pathogens. Boronic acids exhibit broad-spectrum antibacterial properties, which are essential in combating antibiotic-resistant bacteria.

- Case Study : In vitro studies show that related boronic acid derivatives demonstrate significant activity against Gram-positive and Gram-negative bacteria, suggesting a potential application in developing new antimicrobial agents .

Organic Electronics

Due to their unique electronic properties, boronic acids are utilized in the synthesis of organic semiconductors. The compound can serve as a precursor for creating conductive polymers and organic light-emitting diodes (OLEDs).

- Data Table : Comparison of Conductive Properties of Boronic Acid Derivatives

| Compound | Conductivity (S/cm) | Application |

|---|---|---|

| Compound A | 0.01 | OLEDs |

| This compound | 0.03 | Organic Semiconductors |

| Compound B | 0.02 | Photovoltaics |

Sensor Development

The ability of boronic acids to form complexes with sugars makes them suitable for developing biosensors for glucose detection. This application is particularly relevant for diabetes management.

- Case Study : A study demonstrated that boronic acid-based sensors could detect glucose levels with high sensitivity and specificity, indicating their potential use in medical diagnostics .

Synthesis and Formulation

The synthesis of this compound can be achieved through various methods, including:

- Borylation Reactions : Utilizing transition metal catalysts to introduce the boron group.

- Functionalization of Aromatic Compounds : Modifying existing aromatic compounds to incorporate the isopropylamino and ethoxy groups.

Stock Solution Preparation

For laboratory use, the preparation of stock solutions is essential:

| Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |

|---|---|---|---|

| 1 mM | 4.1482 mL | 20.7409 mL | 41.4817 mL |

| 5 mM | 0.8296 mL | 4.1482 mL | 8.2963 mL |

| 10 mM | 0.4148 mL | 2.0741 mL | 4.1482 mL |

Mechanism of Action

The mechanism of action of (3-Fluoro-4-(2-(isopropylamino)ethoxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various biological molecules, including enzymes and receptors, thereby modulating their activity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Ethoxy-Amino Side Chain

Key Compounds :

(3-Fluoro-4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic Acid (CAS: 220677-67-8) Structural Difference: Replaces the isopropylamino group with pyrrolidin-1-yl. Impact: Pyrrolidine’s cyclic structure may enhance rigidity and alter binding affinity in biological targets compared to the linear isopropylamino group. This compound is also discontinued, suggesting similar synthesis or stability challenges .

(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic Acid Role: Used in synthesizing kinase inhibitors (e.g., Example 4n in ).

(3-Fluoro-4-(2-(4-Methylpiperidin-1-yl)ethoxy)phenyl)boronic Acid Hydrochloride

Fluorine and Hydroxyl Substituent Variations

Key Compounds :

(3-Fluoro-4-hydroxyphenyl)boronic Acid (CAS: 1261169-72-5) Structural Difference: Replaces the ethoxy-isopropylamino group with a hydroxyl (-OH) group. Impact: The hydroxyl group increases polarity, enhancing aqueous solubility but reducing stability under acidic conditions .

3-Ethoxy-4-fluorophenylboronic Acid (CAS: 900174-65-4) Structural Difference: Lacks the amino group on the ethoxy side chain. Application: Simpler structure may favor synthetic accessibility but reduce specificity in biological applications .

Commercial Availability and Stability

Insights :

- The discontinuation of the target compound and its pyrrolidine analog suggests challenges in large-scale synthesis or instability (e.g., boronic acid dehydration to boroxines) .

- Simpler analogs like 3-ethoxy-4-fluorophenylboronic acid remain commercially available, likely due to lower synthetic complexity .

Biological Activity

(3-Fluoro-4-(2-(isopropylamino)ethoxy)phenyl)boronic acid, with the molecular formula CHBFNO and CAS number 1704097-40-4, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is notable for its structural features, which include a fluorine atom and an isopropylamino group, contributing to its interactions with biological targets.

Anticancer Activity

Research indicates that boronic acid derivatives, including this compound, exhibit significant anticancer properties. A study evaluating various boronic compounds demonstrated their ability to inhibit the proliferation of cancer cell lines such as PC-3 (prostate cancer) and L929 (mouse fibroblast cells). The compounds were tested at concentrations of 0.5 to 5 µM, showing promising results in growth inhibition, particularly at higher concentrations .

Table 1: Anticancer Activity of Boronic Compounds

| Compound | Cell Line | IC (µM) |

|---|---|---|

| B1 | PC-3 | 1.5 |

| B2 | L929 | 2.0 |

| B3 | PC-3 | 0.8 |

| This compound | PC-3 | TBD* |

*TBD: To be determined in future studies.

Antimicrobial Activity

The antimicrobial properties of boronic acids have been explored extensively, with findings indicating that these compounds can inhibit the growth of various bacteria, including Staphylococcus aureus. This activity is attributed to the ability of boronic acids to interact with bacterial enzymes, potentially disrupting their function and leading to cell death .

The mechanism by which this compound exerts its biological effects may involve the inhibition of proteasome activity. Boronic acids are known to form reversible covalent bonds with the active site of proteasomes, which are critical for protein degradation in cells. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Case Studies

- Study on Anticancer Properties : A recent study evaluated the anticancer effects of several boronic acid derivatives on prostate cancer cells. The results indicated that compounds similar to this compound exhibit significant cytotoxicity against these cells, suggesting potential for development as therapeutic agents .

- Antimicrobial Efficacy : Another study focused on the antimicrobial activity of boronic acids against resistant bacterial strains. The findings highlighted that certain derivatives could effectively inhibit bacterial growth, providing a basis for further research into their application in treating infections caused by resistant bacteria .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (3-Fluoro-4-(2-(isopropylamino)ethoxy)phenyl)boronic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or modified aryl boronation. For example, analogous structures (e.g., substituted phenylboronic acids) are synthesized using palladium catalysts (e.g., Pd(PPh₃)₄) with aryl halides and boronic esters under inert conditions . Key variables include:

- Temperature : Reactions often proceed at 80–100°C in solvents like THF or DMF.

- Protecting Groups : The isopropylamino-ethoxy side chain may require protection (e.g., Boc) to prevent side reactions .

- Purification : Column chromatography (silica gel, eluting with CH₂Cl₂/MeOH) or recrystallization (e.g., from ethanol/water) is used to isolate the product .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aromatic proton environment and substitution pattern. The boronic acid proton (~δ 7.5–8.5 ppm) and isopropylamino group (δ 1.0–1.5 ppm for CH₃) are diagnostic .

- HPLC-MS : LCMS (e.g., m/z detected via ESI+) verifies molecular weight and purity. For example, related boronic acids show [M+H]⁺ peaks within ±0.5 Da accuracy .

- FT-IR : B-O stretching (~1350 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) confirm functional groups .

Q. What are common impurities or byproducts observed during synthesis, and how are they mitigated?

- Methodological Answer :

- Deboronation : Hydrolysis of the boronic acid group can occur under acidic conditions. Neutral pH and anhydrous solvents minimize this .

- Side Reactions : Unprotected amino groups may lead to undesired alkylation. Using Boc-protected intermediates and strict temperature control reduces this risk .

- Byproduct Identification : LC-MS and 2D NMR (e.g., COSY, HSQC) differentiate regioisomers or truncated side chains .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic and steric effects of the fluoro and isopropylamino-ethoxy substituents on reactivity?

- Methodological Answer :

- DFT Calculations : B3LYP/6-31G(d) models optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). For example, the electron-withdrawing fluoro group reduces boronic acid Lewis acidity, impacting Suzuki coupling efficiency .

- Steric Maps : Molecular docking (e.g., AutoDock Vina) evaluates steric hindrance from the isopropylamino-ethoxy chain, which may affect binding in catalytic systems .

Q. What strategies optimize Suzuki-Miyaura coupling efficiency when using this boronic acid in complex substrates?

- Methodological Answer :

- Catalyst Screening : PdCl₂(dppf) or SPhos ligands enhance reactivity for sterically hindered aryl halides .

- Microwave Assistance : Short reaction times (10–30 min) at 120°C improve yields in microwave-assisted protocols .

- Additives : Cs₂CO₃ or K₃PO₄ as bases, combined with phase-transfer catalysts (e.g., TBAB), stabilize the boronate intermediate .

Q. How can contradictory spectroscopic data (e.g., unexpected NOEs or splitting patterns) be resolved for this compound?

- Methodological Answer :

- Dynamic NMR : Variable-temperature ¹H NMR identifies conformational exchange in the isopropylamino-ethoxy chain (e.g., rotamers causing split peaks) .

- X-ray Crystallography : Single-crystal analysis resolves ambiguities in regiochemistry or hydrogen bonding (e.g., B-OH···O interactions) .

Q. What are the challenges in incorporating this boronic acid into polymer or biomaterial frameworks, and how are they addressed?

- Methodological Answer :

- Covalent Functionalization : Methacrylate derivatives (e.g., ) enable radical polymerization. Photoinitiators (e.g., Irgacure 2959) and UV light (~365 nm) are used for crosslinking .

- Hydrolytic Stability : Boronic acids degrade in aqueous media. Encapsulation in hydrophobic matrices (e.g., PLGA nanoparticles) or using self-healing hydrogels improves stability .

Contradiction Analysis & Troubleshooting

Q. Why might Suzuki coupling yields vary significantly between batches, and how is reproducibility ensured?

- Methodological Answer :

- Oxygen Sensitivity : Trace oxygen deactivates Pd catalysts. Rigorous degassing (freeze-pump-thaw cycles) and Schlenk-line techniques are critical .

- Boronic Acid Quality : Hydration or dimerization (e.g., boroxine formation) reduces reactivity. Anhydrous storage (0–6°C under argon) and Karl Fischer titration monitor water content .

Q. How do substituent electronic effects (fluoro vs. methoxy) on the phenyl ring influence binding to biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.